Rebamipide mofetil Rebamipide mofetil Rebamipide mofetil is an antiulcer agent.
Brand Name: Vulcanchem
CAS No.: 1527495-76-6
VCID: VC0541146
InChI: InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
SMILES: C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C25H26ClN3O5
Molecular Weight: 483.9 g/mol

Rebamipide mofetil

CAS No.: 1527495-76-6

Cat. No.: VC0541146

Molecular Formula: C25H26ClN3O5

Molecular Weight: 483.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rebamipide mofetil - 1527495-76-6

Specification

CAS No. 1527495-76-6
Molecular Formula C25H26ClN3O5
Molecular Weight 483.9 g/mol
IUPAC Name 2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Standard InChI InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Standard InChI Key BVZOVIJSRAGQLP-UHFFFAOYSA-N
SMILES C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Appearance Solid powder

Introduction

Chemical Properties

Chemical Structure and Identification

Rebamipide mofetil is chemically identified as 2-(4-Morpholinyl)ethyl N-(4-chlorobenzoyl)-3-(2-hydroxy-4-quinolinyl)-D-alaninate with the molecular formula C₂₅H₂₆ClN₃O₅ . It has a molecular weight of 483.94 g/mol and is registered under CAS number 1527495-76-6 . The compound is also known by its development code SA001 in clinical trials conducted by Samjin Pharmaceutical Company . The molecular structure features a quinolinone core with a morpholine-containing ester moiety that facilitates its prodrug characteristics.

The chemical structure can be represented by the SMILES notation:
ClC1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C23)C(=O)OCCN4CCOCC4

Physical Properties

Rebamipide mofetil demonstrates specific physical characteristics that influence its pharmaceutical formulation and administration. These properties are summarized in the following table:

Physical PropertyValue
Molecular Weight483.94 g/mol
Density1.3±0.1 g/cm³
Boiling Point743.9±60.0 °C at 760 mmHg
Flash Point403.7±32.9 °C
Solubility in DMSO97 mg/mL (200.43 mM)
Solubility in Ethanol2 mg/mL
Solubility in WaterInsoluble

The compound exhibits favorable solubility in organic solvents like DMSO and ethanol but is practically insoluble in water, which influences its pharmacokinetic profile and delivery strategies .

Mechanism of Action

Rebamipide mofetil functions as an orally active prodrug, designed to enhance the bioavailability of rebamipide, its active metabolite . Once metabolized, the compound exerts its therapeutic effects through several key mechanisms:

Mucosal Protection Mechanisms

The primary therapeutic action of rebamipide mofetil stems from its ability to enhance mucosal defense mechanisms. After conversion to rebamipide, it induces cyclooxygenase-2 (COX-2) expression, leading to increased production of prostaglandin E2 (PGE2) . This prostaglandin elevation plays a crucial role in enhancing gastric mucosal defense through a COX-2-dependent pathway .

Anti-inflammatory and Antioxidant Properties

The compound demonstrates significant anti-inflammatory and antioxidant activities that contribute to its therapeutic efficacy. It functions as an oxygen radical scavenger, neutralizing harmful free radicals that can damage mucosal tissues . Additionally, rebamipide has been shown to attenuate neutrophil activity and reduce the production of inflammatory cytokines stimulated by non-steroidal anti-inflammatory drugs (NSAIDs) and/or Helicobacter pylori .

Cellular Regeneration Effects

Beyond protection, rebamipide mofetil promotes tissue healing and regeneration. The active metabolite stimulates the migration and proliferation of wounded epithelial cell monolayers, enhancing mucosal recovery . It also increases the expression of epidermal growth factor and its receptor in both normal and ulcerated gastric mucosa, accelerating the healing process .

Clinical Development

Phase I Studies

Rebamipide mofetil has undergone comprehensive Phase I clinical trials focusing on pharmacokinetics, safety, and tolerability in healthy subjects. These studies have been critical in establishing its clinical profile:

A Phase I clinical trial (NCT05303961) was conducted to investigate the pharmacokinetics and safety/tolerability of SA001 (rebamipide mofetil) after oral administration in healthy male volunteers . This dose-block randomized, double-blind, placebo/active-controlled study evaluated both single and multiple dosing regimens in a dose-escalation format. The trial consisted of two parts: Part 1 assessed single-dose administration compared to both placebo and active comparator (rebamipide), while Part 2 examined multiple-dose administration .

Phase II Studies

The compound has progressed to Phase II clinical trials for several indications, demonstrating its therapeutic potential:

Dry Eye Syndrome

Therapeutic Applications

Treatment of Dry Eye Disease

Rebamipide mofetil shows promise in addressing dry eye disease through its unique mechanism of action. While traditional treatments focus primarily on supplementing tear production, rebamipide mofetil addresses the underlying mucosal inflammation and damage . The compound's ability to increase mucin production and promote epithelial healing makes it particularly suitable for this indication .

Management of Sjögren's Syndrome

The application of rebamipide mofetil in Sjögren's syndrome represents a novel approach to managing this challenging autoimmune condition. Clinical investigations have focused on its potential to improve both ocular and oral symptoms associated with the syndrome . Its dual action on inflammation reduction and mucosal protection offers comprehensive symptom management for Sjögren's patients.

Gastric Protection

Based on the established efficacy of rebamipide in gastric protection, rebamipide mofetil may offer enhanced benefits in this therapeutic area. The parent compound has demonstrated efficacy in:

  • Healing of artificial ulcers after endoscopic submucosal dissection (ESD)

  • Protection against NSAID-induced gastric damage

  • Management of H. pylori-related gastritis

As a prodrug with improved pharmacokinetic properties, rebamipide mofetil may provide these benefits with potentially enhanced efficacy or reduced dosing requirements.

Comparison with Parent Compound

Rebamipide mofetil was developed as an improvement over rebamipide, which has been used extensively in several Asian countries including Japan (marketed as Mucosta), South Korea, China, and India (marketed as Rebagen) . The following table outlines key differences between rebamipide mofetil and its parent compound:

ParameterRebamipide MofetilRebamipide
Chemical NatureProdrug with morpholinyl-ethyl esterParent compound
Molecular Weight483.94 g/molLower (parent compound)
BioavailabilityPotentially enhanced due to prodrug designModerate
AdministrationOralOral and topical (ophthalmic)
Development StagePhase II completedApproved in multiple Asian countries
Key IndicationsDry eye syndrome, Sjögren's syndromeGastric ulcers, gastritis, dry eye

The morpholinyl-ethyl ester modification in rebamipide mofetil is designed to improve oral bioavailability while maintaining the therapeutic benefits of rebamipide .

Pharmacokinetic Profile

Limited pharmacokinetic data is available specifically for rebamipide mofetil, but studies with the parent compound rebamipide provide some context. Rebamipide demonstrates specific pharmacokinetic parameters when administered orally:

  • C<sub>max</sub>: Approximately 218.12 ng/mL following a 100 mg oral dose in fasted healthy adult males

  • AUC: Approximately 851.68 ng × h/mL following a 100 mg oral dose

In contrast, topical ocular administration of rebamipide results in much lower systemic exposure, with C<sub>max</sub> values of only 0.79-1.0 ng/mL after a single dose and 1.66-4.39 ng/mL after multiple doses .

As rebamipide mofetil is designed as a prodrug specifically to enhance the pharmacokinetic profile of rebamipide, it likely offers advantages in terms of absorption, distribution, or metabolic stability, though precise comparative data from the available search results is limited.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator